molecular formula C16H17N3O3S B5642305 1,3-dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide

1,3-dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide

Cat. No.: B5642305
M. Wt: 331.4 g/mol
InChI Key: LAPQNLPSWVDZFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzimidazole core, sulfonamide group, and multiple methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with 1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-N-(4-methylphenyl)-2-oxobenzimidazole-5-sulfonamide
  • 1,3-Dimethyl-N-(2-methylphenyl)-2-oxobenzimidazole-5-sulfonamide
  • 1,3-Dimethyl-N-(3-chlorophenyl)-2-oxobenzimidazole-5-sulfonamide

Uniqueness

1,3-Dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, can affect the compound’s binding affinity and selectivity for certain molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1,3-dimethyl-N-(3-methylphenyl)-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11-5-4-6-12(9-11)17-23(21,22)13-7-8-14-15(10-13)19(3)16(20)18(14)2/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPQNLPSWVDZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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